molecular formula C23H17Cl2N5O2S B11333679 4-chloro-N-[5-(4-chlorophenyl)-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide

4-chloro-N-[5-(4-chlorophenyl)-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide

Cat. No.: B11333679
M. Wt: 498.4 g/mol
InChI Key: XZGJMXCNODJTJC-UHFFFAOYSA-N
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Description

4-chloro-N-[5-(4-chlorophenyl)-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a triazolopyrimidine core, which is a common scaffold in drug design due to its biological activity and ability to interact with various molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-(4-chlorophenyl)-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.

    Substitution Reactions: Introduction of the 4-chlorophenyl and phenyl groups is achieved through nucleophilic substitution reactions, often using chlorinated aromatic compounds and suitable nucleophiles.

    Sulfonamide Formation: The final step involves the reaction of the triazolopyrimidine derivative with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction of the nitro groups (if present) to amines can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Chlorine atoms can be substituted using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets like kinases and receptors is of particular interest.

Medicine

In medicine, derivatives of this compound are being explored for their anticancer, antimicrobial, and anti-inflammatory properties. The triazolopyrimidine core is known for its bioactivity, which can be harnessed for therapeutic purposes.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-(4-chlorophenyl)-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its triazolopyrimidine core, which provides a versatile scaffold for drug design. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in medicinal chemistry and industrial processes.

This detailed overview provides a comprehensive understanding of This compound, covering its synthesis, reactions, applications, and mechanism of action

Properties

Molecular Formula

C23H17Cl2N5O2S

Molecular Weight

498.4 g/mol

IUPAC Name

4-chloro-N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide

InChI

InChI=1S/C23H17Cl2N5O2S/c24-17-8-6-15(7-9-17)20-14-21(16-4-2-1-3-5-16)30-23(26-20)27-22(28-30)29-33(31,32)19-12-10-18(25)11-13-19/h1-14,21H,(H2,26,27,28,29)

InChI Key

XZGJMXCNODJTJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NS(=O)(=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

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